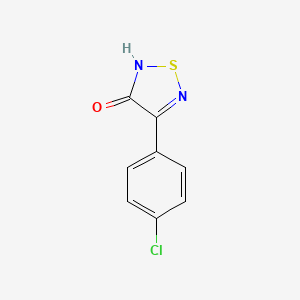![molecular formula C28H33NO6 B8574183 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE](/img/structure/B8574183.png)
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[25]OCTANE-5,6,7-TRICARBOXYLATE is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a dibenzylamine derivative, under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the spirocyclic intermediate with tert-butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Shares a similar spirocyclic core but differs in functional groups.
4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Another spirocyclic compound with different substituents.
Uniqueness
5,6-DIBENZYL 7-(TERT-BUTYL) (6S,7S)-5-AZASPIRO[2.5]OCTANE-5,6,7-TRICARBOXYLATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H33NO6 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
5-O,6-O-dibenzyl 7-O-tert-butyl (6S,7S)-5-azaspiro[2.5]octane-5,6,7-tricarboxylate |
InChI |
InChI=1S/C28H33NO6/c1-27(2,3)35-24(30)22-16-28(14-15-28)19-29(26(32)34-18-21-12-8-5-9-13-21)23(22)25(31)33-17-20-10-6-4-7-11-20/h4-13,22-23H,14-19H2,1-3H3/t22-,23-/m0/s1 |
InChI Key |
WXHRJVASLLUISW-GOTSBHOMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CC2(CC2)CN([C@@H]1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CC2)CN(C1C(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


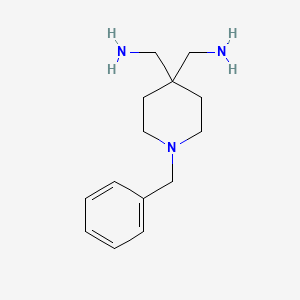
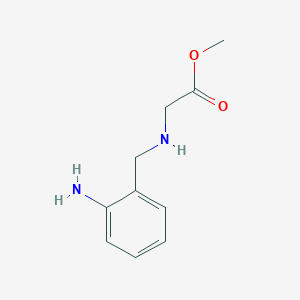
![5H-Cyclohepta[b]pyridin-5-amine, 6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8574136.png)
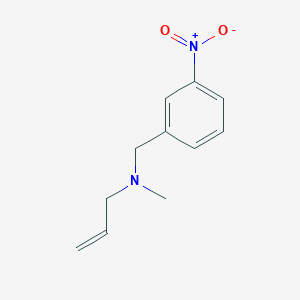
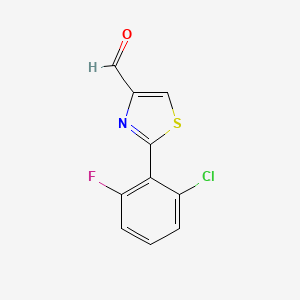

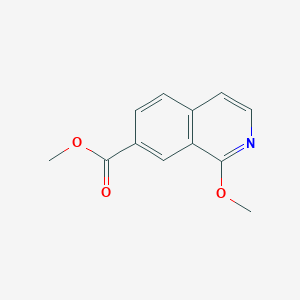
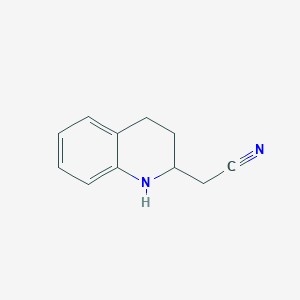
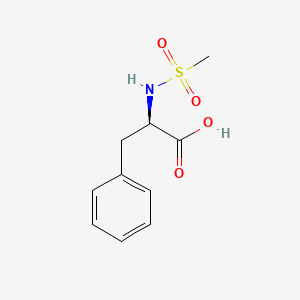
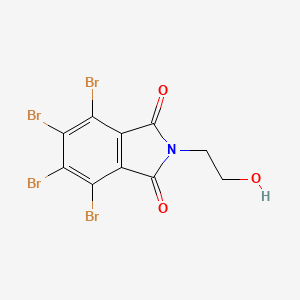
![4-Chloro-5-[(4-chlorophenyl)ethynyl]pyrimidine](/img/structure/B8574178.png)
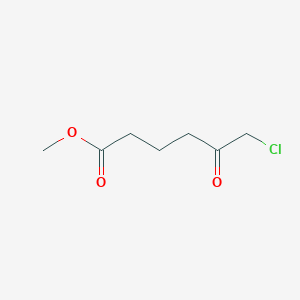
![{2-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol](/img/structure/B8574185.png)
